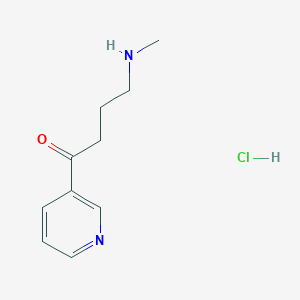
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a methylamino group, and a butanone moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and butanone.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylamino)-1-(pyridin-2-yl)butan-1-one hydrochloride
- 4-(Methylamino)-1-(pyridin-4-yl)butan-1-one hydrochloride
- 4-(Methylamino)-1-(pyridin-3-yl)butan-2-one hydrochloride
Uniqueness
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-(methylamino)-1-pyridin-3-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-11-6-3-5-10(13)9-4-2-7-12-8-9;/h2,4,7-8,11H,3,5-6H2,1H3;1H |
Clé InChI |
APGHANIVYFHGSR-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC(=O)C1=CN=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730548.png)
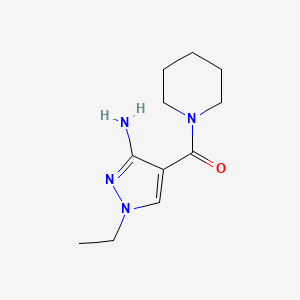
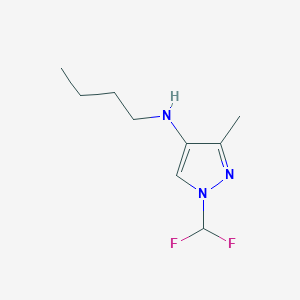

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11730571.png)

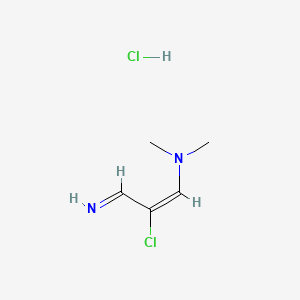

![1-methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11730589.png)
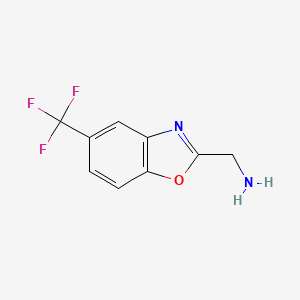
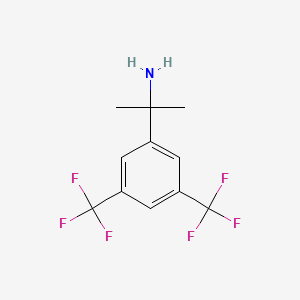
![2-[(2,6-Dichloropyridin-3-yl)(hydroxy)methyl]phenol](/img/structure/B11730611.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11730617.png)
![(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730623.png)
